Lipophilicity (LogP) Differentiation: 3-Methyl-6-nitro-1-indanone vs. 6-Nitroindanone and 3-Methyl-1-indanone
The target compound 3-methyl-6-nitro-1-indanone exhibits a predicted LogP of 2.81, which is approximately 0.9 units higher than 6-nitroindanone (LogP 1.92) and approximately 0.2–0.4 units higher than 3-methyl-1-indanone (LogP 2.38–2.59) . This increase is attributable to the additive effect of the lipophilic methyl group on the nitro-substituted indanone core. The higher LogP suggests enhanced passive membrane permeability, a critical parameter in cell-based assays and in vivo pharmacokinetics, while still remaining within the drug-likeness range (LogP < 5).
| Evidence Dimension | Lipophilicity (predicted LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.81 |
| Comparator Or Baseline | 6-Nitroindanone: LogP = 1.92; 3-Methyl-1-indanone: LogP = 2.38–2.59 |
| Quantified Difference | ΔLogP = +0.89 vs. 6-nitroindanone; ΔLogP = +0.22 to +0.43 vs. 3-methyl-1-indanone |
| Conditions | Predicted values from ChemSrc database; consistent with QSAR calculation methods |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; the ~0.9 LogP unit difference versus 6-nitroindanone represents a roughly 8-fold difference in octanol-water partition coefficient, which is substantial enough to alter cellular uptake and bioavailability outcomes in biological assays.
